2-(1,3-Dioxolan-2-yl)piperidine 2-(1,3-Dioxolan-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 860224-64-2
VCID: VC2989636
InChI: InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2
SMILES: C1CCNC(C1)C2OCCO2
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-(1,3-Dioxolan-2-yl)piperidine

CAS No.: 860224-64-2

Cat. No.: VC2989636

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dioxolan-2-yl)piperidine - 860224-64-2

Specification

CAS No. 860224-64-2
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-(1,3-dioxolan-2-yl)piperidine
Standard InChI InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2
Standard InChI Key LXFXTYRJIBZVMU-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2OCCO2
Canonical SMILES C1CCNC(C1)C2OCCO2

Introduction

Chemical Identity and Structural Characteristics

2-(1,3-Dioxolan-2-yl)piperidine features a six-membered piperidine ring with a nitrogen atom and a five-membered 1,3-dioxolane ring attached at the 2-position. The molecular structure includes both a secondary amine functionality in the piperidine component and an acetal group within the dioxolane ring.

PropertyValue
IUPAC Name2-(1,3-dioxolan-2-yl)piperidine
CAS Number860224-64-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
SMILESC1CCNC(C1)C2OCCO2
InChIInChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2
InChIKeyGCPLIRMDIUZUBL-UHFFFAOYSA-N

The compound possesses multiple stereogenic centers, particularly at the 2-position of the piperidine ring where the dioxolane substituent is attached, contributing to potential stereoisomerism .

Physical Properties

The physical properties of 2-(1,3-Dioxolan-2-yl)piperidine provide critical information for its handling, storage, and application in various chemical processes.

PropertyValue
Physical StateNot specified in available data
Boiling Point234.4±25.0 °C at 760 mmHg
Flash Point355.7±31.5 °C
Density1.1±0.1 g/cm³
SolubilitySoluble in water
Storage Conditions-4°C (6-12 weeks), -20°C (1-2 years)
Transportation Conditions0°C

The compound's physical data suggests it is relatively stable but may benefit from storage at reduced temperatures to maintain chemical integrity over extended periods .

Chemical Reactivity

The reactivity of 2-(1,3-Dioxolan-2-yl)piperidine is determined by its functional groups, which provide multiple sites for chemical transformations.

Reactive Sites

  • The secondary amine (NH) in the piperidine ring can undergo:

    • N-acylation with acid chlorides or anhydrides

    • N-alkylation with alkyl halides

    • N-sulfonylation with sulfonyl chlorides

  • The acetal group in the 1,3-dioxolane moiety:

    • Can be hydrolyzed under acidic conditions to reveal an aldehyde

    • Acts as a protecting group for the aldehyde functionality

    • Provides potential for further synthetic elaboration

Common Reaction Types

Based on studies of similar compounds, 2-(1,3-Dioxolan-2-yl)piperidine may undergo several reaction types:

Reaction TypeConditionsExpected Products
HydrolysisAqueous acid (HCl, H2SO4)2-Formylpiperidine
N-AcylationAcid chlorides, baseN-Acyl derivatives
N-AlkylationAlkyl halides, baseN-Alkyl derivatives
ReductionLiAlH4, NaBH4Reduced derivatives
OxidationH2O2, peracidsN-Oxides

The reactivity pattern suggests versatility in chemical transformations, making the compound valuable in synthetic organic chemistry .

Applications in Organic Synthesis

2-(1,3-Dioxolan-2-yl)piperidine serves as a versatile building block in synthetic organic chemistry due to its bifunctional nature.

Pharmaceutical Intermediates

The compound finds application as an intermediate in the synthesis of pharmaceutical agents, particularly those containing the piperidine scaffold. Several drug classes that might utilize this building block include:

  • Analgesics and pain management drugs

  • Central nervous system (CNS) active compounds

  • Anticholinergic agents

  • Potential antiviral compounds

The presence of the protected aldehyde functionality (dioxolane) allows for selective reactivity at the amine site before revealing the aldehyde for further transformations .

Complex Molecule Synthesis

Due to its well-defined stereochemistry and functional group compatibility, the compound may serve as a precursor in the synthesis of:

  • Alkaloid natural products containing piperidine substructures

  • Specialty chemicals requiring controlled introduction of nitrogen heterocycles

  • Materials science applications where precise molecular architecture is required

Its role as a synthetic intermediate is supported by the existence of various derivatives, such as methyl 4-[2-(1,3-dioxolan-2-yl)piperidine-1-carbonyl]benzoate, indicating its utility in preparing more complex structures .

Related Compounds and Structural Analogs

Several structural analogs and derivatives of 2-(1,3-Dioxolan-2-yl)piperidine have been reported, highlighting the importance of this structural class in organic chemistry.

CompoundCAS NumberMolecular FormulaRelationship
3-(1,3-Dioxolan-2-yl)piperidine1001939-65-6C8H15NO2Positional isomer (3-position)
4-(1,3-Dioxolan-2-yl)piperidine202062-80-4C8H15NO2Positional isomer (4-position)
2-(2- Dioxolan-2-yl-ethyl)-piperidineN/AC10H19NO2Homolog with ethyl spacer
1-(3,5-dimethoxybenzoyl)-2-(1,3-dioxolan-2-yl)piperidine1311530-54-7C17H23NO5N-acylated derivative
methyl 4-[2-(1,3-dioxolan-2-yl)piperidine-1-carbonyl]benzoate1311783-16-0C17H21NO5Complex ester derivative

These related compounds demonstrate the versatility of the core structure and its potential for derivatization at multiple positions .

ParameterClassification
Signal WordDanger
Hazard StatementsH303: May be harmful if swallowed
H313: May be harmful in contact with skin
H333: May be harmful if inhaled
UN Number1760
Transport Class8

Research Directions and Future Prospects

Current research gaps and future prospects for 2-(1,3-Dioxolan-2-yl)piperidine include:

  • Development of efficient, scalable synthetic routes

  • Exploration of stereochemical control in its preparation and reactions

  • Systematic investigation of its biological activities

  • Application in combinatorial chemistry and library synthesis

  • Potential use in asymmetric catalysis leveraging the stereogenic centers

Research efforts could focus on establishing structure-activity relationships for derivatives and exploring applications beyond traditional organic synthesis .

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